molecular formula C10H13ClN2O B7937313 3-amino-5-chloro-N-propylbenzamide

3-amino-5-chloro-N-propylbenzamide

Cat. No.: B7937313
M. Wt: 212.67 g/mol
InChI Key: KTQDQZRDZHRNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-chloro-N-propylbenzamide is an organic compound with the molecular formula C10H13ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the third position, a chlorine atom at the fifth position, and a propyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-chloro-N-propylbenzamide typically involves the following steps:

    Nitration and Reduction: The starting material, 3-nitro-5-chlorobenzamide, is synthesized through the nitration of 5-chlorobenzamide. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Alkylation: The resulting 3-amino-5-chlorobenzamide is then subjected to alkylation with propyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Controlled Reaction Conditions: Maintaining optimal temperature and pressure conditions to maximize the efficiency of each reaction step.

    Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-chloro-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

3-Amino-5-chloro-N-propylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic compounds used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-amino-5-chloro-N-propylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

  • 3-Amino-5-chloro-N-methylbenzamide
  • 3-Amino-5-chloro-N-ethylbenzamide
  • 3-Amino-5-chloro-N-butylbenzamide

Comparison:

  • Structural Differences: The primary difference lies in the alkyl group attached to the nitrogen atom. While 3-amino-5-chloro-N-propylbenzamide has a propyl group, the similar compounds have methyl, ethyl, or butyl groups.
  • Unique Properties: The propyl group in this compound may confer unique steric and electronic properties, influencing its reactivity and interaction with biological targets.

Properties

IUPAC Name

3-amino-5-chloro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQDQZRDZHRNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.